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molecular formula C25H30Cl2N4O4 B608486 Lavamilast CAS No. 1218778-89-2

Lavamilast

Cat. No. B608486
M. Wt: 521.44
InChI Key: NFWDMMZPGUFPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138205B2

Procedure details

The title compound was prepared from 8-(6-chlorohexyloxy)-4-(3,5-dichloropyridin-4-ylamino)-7-methoxyquinolin-2(1H)-one (Intermediate 4) and morpholine following the procedure outlined in Example 15. 1H NMR (400 MHz, DMSO-d6): δ 9.97 (s, 1H), 8.83 (s, 1H), 8.77 (s, 2H), 7.88 (d, 1H), 7.04 (d, 1H), 4.79 (s, 1H), 3.97 (t, 2H), 3.79 (s, 3H), 3.52 (app t, 4H), 2.29 (br, 4H), 2.22 (t, 2H), 1.74 (m, 2H), 1.39 (m, 4H), 1.30 (m, 2H); MS (ESI): 521.3.
Name
8-(6-chlorohexyloxy)-4-(3,5-dichloropyridin-4-ylamino)-7-methoxyquinolin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][O:8][C:9]1[C:10]([O:29][CH3:30])=[CH:11][CH:12]=[C:13]2[C:18]=1[NH:17][C:16](=[O:19])[CH:15]=[C:14]2[NH:20][C:21]1[C:26]([Cl:27])=[CH:25][N:24]=[CH:23][C:22]=1[Cl:28].[NH:31]1[CH2:36][CH2:35][O:34][CH2:33][CH2:32]1>>[Cl:27][C:26]1[CH:25]=[N:24][CH:23]=[C:22]([Cl:28])[C:21]=1[NH:20][C:14]1[C:13]2[C:18](=[C:9]([O:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][N:31]3[CH2:36][CH2:35][O:34][CH2:33][CH2:32]3)[C:10]([O:29][CH3:30])=[CH:11][CH:12]=2)[NH:17][C:16](=[O:19])[CH:15]=1

Inputs

Step One
Name
8-(6-chlorohexyloxy)-4-(3,5-dichloropyridin-4-ylamino)-7-methoxyquinolin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCCCOC=1C(=CC=C2C(=CC(NC12)=O)NC1=C(C=NC=C1Cl)Cl)OC
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCCCOC=1C(=CC=C2C(=CC(NC12)=O)NC1=C(C=NC=C1Cl)Cl)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC=C(C1NC1=CC(NC2=C(C(=CC=C12)OC)OCCCCCCN1CCOCC1)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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